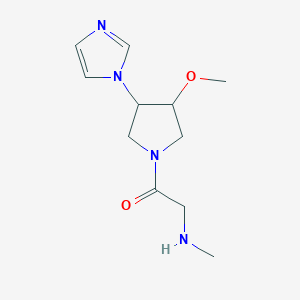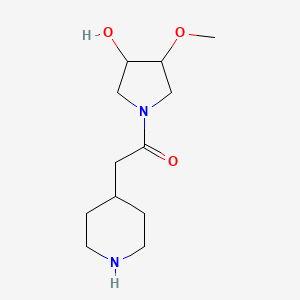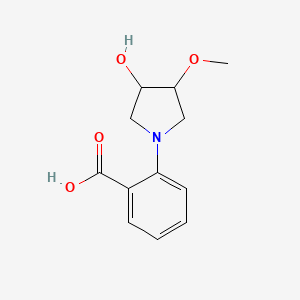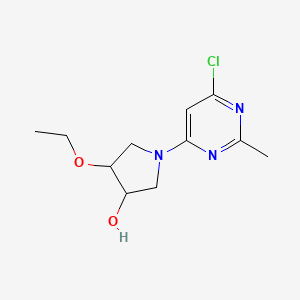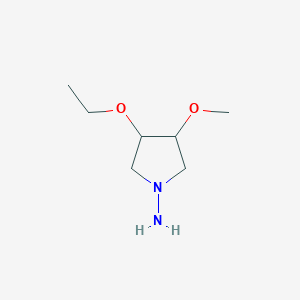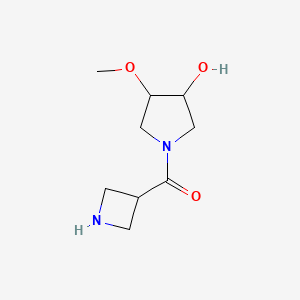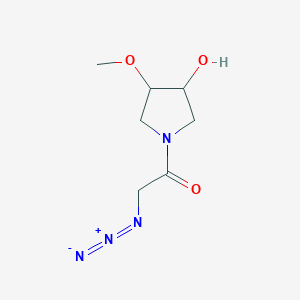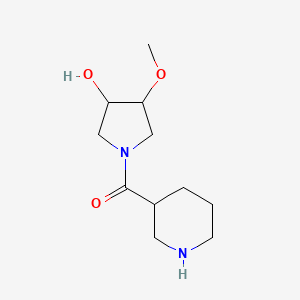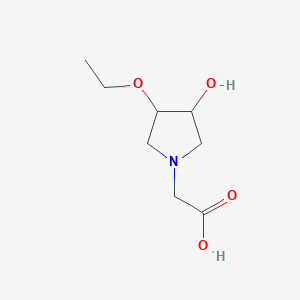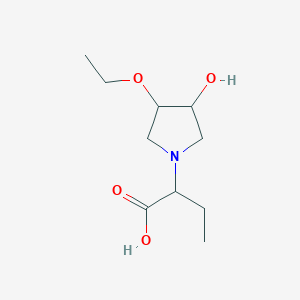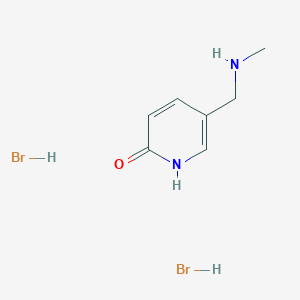
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Vue d'ensemble
Description
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, commonly known as NS-105, is a chemical compound that belongs to the pyridone family. It is a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
NMR Studies on Imidines
A study by Spiessens and Anteunis (2010) focused on the Nuclear Magnetic Resonance (NMR) study of tautomerism in specific imidines, including compounds structurally related to 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. They provided extensive 1H and 13C NMR data, shedding light on the amino tautomer presence in solutions, an insight valuable for chemical analysis and applications in various fields, including material science and pharmaceuticals (Spiessens & Anteunis, 2010).
Intramolecular Photocycloaddition
Albrecht, Basler, and Bach (2008) discussed the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones and their subsequent intramolecular [2+2]-photocycloaddition. This study offers insights into the reactivity and applications of pyridine derivatives in photochemical reactions, potentially valuable for the development of new materials or pharmaceutical compounds (Albrecht, Basler, & Bach, 2008).
Structural Analysis via X-ray Diffraction, FTIR, and NMR
Szafran et al. (2007) conducted a comprehensive structural analysis of a pyrido dihydropyrimidinium bromide compound using X-ray diffraction, FTIR, and NMR spectroscopy. Their findings provide a detailed view of the molecular structure and properties, crucial for understanding the behavior and potential applications of pyridine derivatives in various scientific fields (Szafran et al., 2007).
Synthesis of Rupatadine Intermediate
Guo, Lu, and Wang (2015) reported on an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. Their work highlights the potential of pyridine derivatives in pharmaceutical manufacturing, offering a route for the efficient production of therapeutic agents (Guo, Lu, & Wang, 2015).
Propriétés
IUPAC Name |
5-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-8-4-6-2-3-7(10)9-5-6;;/h2-3,5,8H,4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCSJXGUWWSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=O)C=C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



